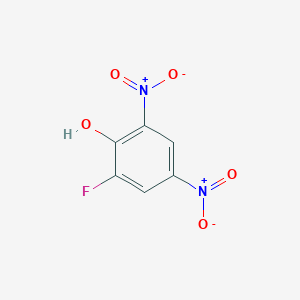
2-Fluoro-4,6-dinitrophenol
Vue d'ensemble
Description
2-Fluoro-4,6-dinitrophenol is a chemical compound with the molecular formula C6H3FN2O5 . It has an average mass of 202.097 Da and a monoisotopic mass of 202.002594 Da .
Molecular Structure Analysis
The molecular structure of 2-Fluoro-4,6-dinitrophenol consists of a phenol group with two nitro groups and one fluoro group attached to the benzene ring .Physical And Chemical Properties Analysis
2-Fluoro-4,6-dinitrophenol has a density of 1.7±0.1 g/cm3, a boiling point of 296.5±40.0 °C at 760 mmHg, and a flash point of 133.1±27.3 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Applications De Recherche Scientifique
Molecular Structure and Vibrational Frequencies
2-Fluoro-4,6-dinitrophenol's molecular structures and vibrational frequencies have been studied using density functional theory. This research revealed the stability and strong hydrogen bond of the conformer with the intramolecular hydrogen bond to the nitro group. Such studies are crucial for understanding the fundamental properties and potential applications of this compound (Abkowicz-Bienko, Bieńko, & Latajka, 2000).
Reactions with Amino Acids and Peptides
The reactivity of fluoro-2,4-dinitrobenzene, a closely related compound to 2-Fluoro-4,6-dinitrophenol, with amino acids and peptides has been extensively studied. This reaction forms the basis for assays of N-terminal amino acids in peptides and proteins, highlighting its importance in biochemical research (Tonge, 1962).
Characterization of Phenols
The reaction of phenols with fluoro-2,4-dinitrobenzene, a similar compound, demonstrates its utility in characterizing phenols. This method is ideal for spectrophotometric and colorimetric analyses of phenols, underlining the chemical's role in analytical chemistry (Lehmann, 1971).
Synthesis and Energetic Properties
The synthesis and energetic properties of derivatives of 2,4-dinitrophenol, including 4-Diazo-2,6-dinitrophenol, have been studied. These compounds are important in the field of organic chemistry for their potential applications in various chemical processes (Klapötke, Preimesser, & Stierstorfer, 2015).
Voltammetric Analysis
The voltammetric behavior of 2-methyl-4,6-dinitrophenol, a derivative, was investigated, demonstrating the compound's significance in electroanalytical chemistry for detecting trace amounts of related compounds (Fischer, Barek, Yosypchuk, & Navrátil, 2006).
Propriétés
IUPAC Name |
2-fluoro-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O5/c7-4-1-3(8(11)12)2-5(6(4)10)9(13)14/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFZQMCJLYJALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558256 | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4,6-dinitrophenol | |
CAS RN |
2265-90-9 | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2265-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4,6-dinitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80558256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4'-acetyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1602115.png)
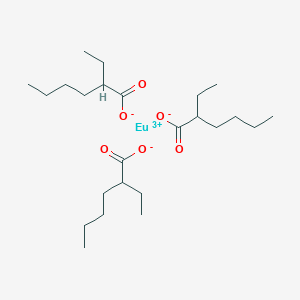

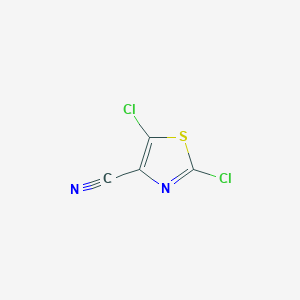

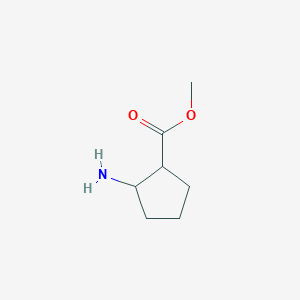
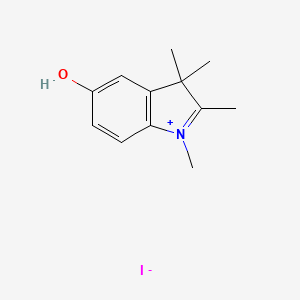

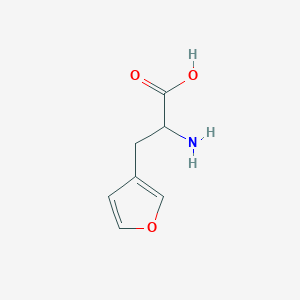

![4-[2-(Benzenesulfonyl)ethyl]aniline](/img/structure/B1602128.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1602134.png)
![Benzene, 1-(bromomethyl)-4-[(trifluoromethyl)sulfonyl]-](/img/structure/B1602138.png)